molecular formula C12H16ClNO2 B13588623 Rac-methyl(1r,3r)-3-amino-1-phenylcyclobutane-1-carboxylatehydrochloride

Rac-methyl(1r,3r)-3-amino-1-phenylcyclobutane-1-carboxylatehydrochloride

Cat. No.: B13588623
M. Wt: 241.71 g/mol
InChI Key: UYHGUJPCJSAGOT-UHFFFAOYSA-N
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Description

Methyl (1r,3r)-3-amino-1-phenylcyclobutane-1-carboxylate hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique cyclobutane ring structure, which is substituted with an amino group and a phenyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1r,3r)-3-amino-1-phenylcyclobutane-1-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a phenyl-substituted cyclobutane derivative with an amino group in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and the use of solvents like methanol or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (1r,3r)-3-amino-1-phenylcyclobutane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl (1r,3r)-3-amino-1-phenylcyclobutane-1-carboxylate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl (1r,3r)-3-amino-1-phenylcyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1r,3r)-3-aminocyclopentane-1-carboxylate hydrochloride: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.

    Methyl (1r,3r)-3-amino-1-phenylcyclopentane-1-carboxylate hydrochloride: Similar structure but with a cyclopentane ring and a phenyl group.

Uniqueness

Methyl (1r,3r)-3-amino-1-phenylcyclobutane-1-carboxylate hydrochloride is unique due to its specific cyclobutane ring structure, which can confer distinct chemical and biological properties compared to its cyclopentane analogs. This uniqueness can result in different reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

methyl 3-amino-1-phenylcyclobutane-1-carboxylate;hydrochloride

InChI

InChI=1S/C12H15NO2.ClH/c1-15-11(14)12(7-10(13)8-12)9-5-3-2-4-6-9;/h2-6,10H,7-8,13H2,1H3;1H

InChI Key

UYHGUJPCJSAGOT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC(C1)N)C2=CC=CC=C2.Cl

Origin of Product

United States

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